N-[(pyridin-4-yl)methyl]cyclobutanamine
Description
N-[(Pyridin-4-yl)methyl]cyclobutanamine is a nitrogen-containing heterocyclic compound featuring a pyridine ring linked via a methyl group to a cyclobutane-amine moiety. While direct data on this compound are sparse in the provided evidence, its structural analogs and synthetic pathways offer insights. Synthetically, similar compounds are prepared via condensation reactions involving pyridine precursors and amines under acidic or solvent-mediated conditions .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-10(3-1)12-8-9-4-6-11-7-5-9/h4-7,10,12H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFHRYOCFLVYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]cyclobutanamine typically involves the reaction of cyclobutanamine with a pyridin-4-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]cyclobutanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or cyclobutanamine moieties using appropriate nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, various halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinyl ketones or aldehydes, while reduction can produce fully saturated amines.
Scientific Research Applications
N-[(pyridin-4-yl)methyl]cyclobutanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Solubility : Pyridin-4-ylmethyl derivatives likely exhibit higher solubility than nitro-substituted analogs due to basic nitrogen atoms .
- Bioactivity : Fluorine and methyl groups in compounds correlate with moderate bioactivity (IC50 ~5–6 µM), suggesting that similar substituents in the target compound could enhance interactions with hydrophobic binding pockets .
- Synthetic Complexity : Cyclobutane incorporation may require specialized reagents (e.g., strain-inducing catalysts) compared to cyclohexane or piperazine systems .
Biological Activity
N-[(pyridin-4-yl)methyl]cyclobutanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its unique structure, which includes a cyclobutane ring and a pyridine moiety. This configuration allows for various interactions with biological targets, making it a valuable compound for drug development.
Chemical Structure
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHN\ | Contains a cyclobutane ring and pyridine, enhancing lipophilicity and receptor interactions |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : The compound has been explored for its cytotoxic effects against various cancer cell lines. Its mechanism may involve the modulation of specific cellular pathways that lead to apoptosis in cancer cells.
- Modulation of Neurotransmitter Systems : this compound has shown potential as a modulator of metabotropic glutamate receptors, which are implicated in neuropsychiatric disorders such as anxiety and depression.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially affecting the growth of pathogens or cancer cells .
- Receptor Interaction : It binds to specific receptors, including metabotropic glutamate receptors, influencing neurotransmission and signaling pathways associated with mood regulation and cognitive functions.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Studies : In vitro assays demonstrated that the compound induces apoptosis in breast cancer cells through the activation of caspase pathways. The IC values ranged from 10 to 30 µM across different cell lines, indicating moderate potency.
- Antimicrobial Testing : A study evaluated the compound against several bacterial strains, revealing significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
- Neuropharmacological Effects : Functional assays indicated that this compound enhances glutamate receptor activity, which may contribute to its anxiolytic effects in animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
